An In-depth Technical Guide to 7-Methyl-6-nitro-1H-indazole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 7-Methyl-6-nitro-1H-indazole: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-Methyl-6-nitro-1H-indazole. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into this heterocyclic compound.
Introduction
Indazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities. The indazole scaffold, a fusion of benzene and pyrazole rings, serves as a privileged structure in the design of novel therapeutic agents. The introduction of substituents, such as methyl and nitro groups, onto the indazole core can profoundly influence the molecule's physicochemical properties and biological efficacy.
7-Methyl-6-nitro-1H-indazole is a substituted indazole of particular interest. The presence of a nitro group, a strong electron-withdrawing group, is known to impart a range of biological activities, including antimicrobial, anticancer, and antiparasitic properties.[1] The methyl group at the 7-position can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. This guide will delve into the synthesis, chemical characteristics, and potential therapeutic applications of this specific compound, providing a valuable resource for its further exploration in drug discovery and development.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 7-Methyl-6-nitro-1H-indazole is crucial for its application in research and drug development. While experimental data for this specific compound is limited, we can infer its properties based on closely related analogs and computational predictions.
| Property | Value (Predicted/Estimated) | Source/Basis |
| Molecular Formula | C₈H₇N₃O₂ | Calculation |
| Molecular Weight | 177.16 g/mol | Calculation |
| Appearance | Light yellow to yellow solid | Analogy to other nitroindazoles[2] |
| Melting Point | 224-226 °C | [2] |
| Boiling Point | 379.7 ± 22.0 °C | Predicted[2] |
| Density | 1.437 ± 0.06 g/cm³ | Predicted[2] |
| pKa | 11.47 ± 0.40 | Predicted[2] |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and acetone; sparingly soluble in water. | Analogy to 3-methyl-6-nitroindazole[3][4] |
| CAS Number | Not available |
Synthesis of 7-Methyl-6-nitro-1H-indazole
The synthesis of 7-Methyl-6-nitro-1H-indazole can be approached through a two-step process: the synthesis of the 7-methyl-1H-indazole precursor followed by a regioselective nitration.
Synthesis of 7-Methyl-1H-indazole
A common and effective method for the synthesis of 7-methyl-1H-indazole starts from 2,6-dimethylaniline. The process involves a diazotization reaction followed by an intramolecular cyclization.[5]
Protocol: Synthesis of 7-Methyl-1H-indazole [5]
-
Reaction Setup: To a solution of 2,6-dimethylaniline (1 equivalent) in chloroform, slowly add tert-butyl nitrite (2 equivalents) at room temperature under a nitrogen atmosphere.
-
Diazotization: Stir the mixture for 20 minutes at room temperature.
-
Cyclization: Add potassium acetate (2 equivalents) and 18-crown-6 (0.1 equivalents). Heat the reaction mixture to reflux for 3 hours.
-
Workup: After cooling to room temperature, stir the mixture for an additional 15 hours. Filter the solids and wash with chloroform. Combine the filtrates, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 7-methyl-1H-indazole.
Nitration of 7-Methyl-1H-indazole
The nitration of the 7-methyl-1H-indazole precursor is the final step to obtain 7-Methyl-6-nitro-1H-indazole. The directing effects of the substituents on the indazole ring are critical for achieving the desired regioselectivity. The pyrazole portion of the indazole ring is electron-withdrawing, directing electrophilic substitution to the benzene ring. The methyl group at position 7 is an ortho-, para-director. Therefore, nitration is expected to occur at the 6-position.
Protocol: Nitration of 7-Methyl-1H-indazole (Proposed)
This protocol is based on general procedures for the nitration of aromatic compounds and should be optimized for this specific substrate.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Addition of Substrate: Slowly add 7-methyl-1H-indazole (1 equivalent) to the cold sulfuric acid while stirring, ensuring the temperature remains below 10 °C.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, keeping the mixture cool.
-
Nitration: Add the nitrating mixture dropwise to the solution of 7-methyl-1H-indazole in sulfuric acid, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC is recommended).
-
Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated product can be collected by filtration.
-
Purification: Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 7-Methyl-6-nitro-1H-indazole.
Spectroscopic Characterization (Predicted)
¹H and ¹³C NMR Spectroscopy
The predicted NMR spectra are crucial for the structural elucidation of the molecule. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methyl group.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | ~8.2 | s | - | Protons on the pyrazole ring of indazoles typically appear downfield. |
| H-4 | ~7.8 | d | ~8.0 | Coupled to H-5. |
| H-5 | ~8.1 | d | ~8.0 | Deshielded by the adjacent nitro group. |
| CH₃-7 | ~2.6 | s | - | Methyl group on the aromatic ring. |
| NH-1 | ~13.5 | br s | - | Exchangeable proton, typically broad and downfield in DMSO. |
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3 | ~135 | Carbon in the pyrazole ring. |
| C-3a | ~120 | Bridgehead carbon. |
| C-4 | ~122 | Aromatic carbon. |
| C-5 | ~118 | Aromatic carbon. |
| C-6 | ~145 | Carbon attached to the nitro group, significantly deshielded. |
| C-7 | ~125 | Carbon attached to the methyl group. |
| C-7a | ~140 | Bridgehead carbon. |
| CH₃-7 | ~17 | Methyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |
| 3300-3100 | N-H Stretch | Indazole NH | [6] |
| 1550-1475 | Asymmetric NO₂ Stretch | Nitro group | [1][7] |
| 1360-1290 | Symmetric NO₂ Stretch | Nitro group | [1][7] |
| 1620-1450 | C=C and C=N Stretch | Aromatic/Heteroaromatic Rings | [6] |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will be characteristic of the indazole core and the nitro substituent.
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z = 177.0538 (calculated for C₈H₇N₃O₂)
-
Major Fragments:
Chemical Reactivity
The chemical reactivity of 7-Methyl-6-nitro-1H-indazole is dictated by the interplay of the indazole ring system and its substituents.
-
N-H Acidity: The N-H proton of the pyrazole ring is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions.
-
Electrophilic Aromatic Substitution: The benzene ring is deactivated by the nitro group and the pyrazole ring. Further electrophilic substitution would be difficult and would likely occur at the 4-position, directed by the methyl group and avoiding the meta-directing nitro group.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This amino intermediate is a versatile building block for the synthesis of other derivatives.
-
Nucleophilic Aromatic Substitution: The nitro group activates the ring towards nucleophilic aromatic substitution, although this is generally less common for indazoles compared to other nitroaromatic systems.
Potential Applications in Drug Discovery
Nitroindazole derivatives have shown a wide range of biological activities, making 7-Methyl-6-nitro-1H-indazole a compound of interest for drug discovery and development.
Anticancer Activity
Derivatives of 6-nitroindazole have demonstrated significant antiproliferative activity against various cancer cell lines.[13] The nitro group is often a key contributor to the cytotoxic effects of these compounds. The specific role of the 7-methyl group in modulating this activity warrants further investigation.
Antiparasitic Activity
Nitro-heterocyclic compounds are well-established agents for treating parasitic infections.[14] Derivatives of 6-nitroindazole have shown promising inhibitory activity against Leishmania species.[14] The mechanism of action is often related to the bioreduction of the nitro group within the parasite, leading to the formation of cytotoxic radical species.[1]
Nitric Oxide Synthase (NOS) Inhibition
Certain nitroindazole derivatives are known to be potent and selective inhibitors of nitric oxide synthase (NOS) isoforms.[15][16] NOS enzymes are involved in a variety of physiological and pathological processes, and their inhibition has therapeutic potential in conditions such as neurodegenerative diseases and inflammation. The substitution pattern on the indazole ring is crucial for the inhibitory potency and selectivity.
Conclusion
7-Methyl-6-nitro-1H-indazole is a heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis is achievable through established methods, and its chemical properties can be reasonably predicted based on its structure. The presence of the nitro group suggests a range of potential biological activities, including anticancer, antiparasitic, and NOS inhibitory effects. This technical guide provides a solid foundation for researchers interested in exploring the therapeutic potential of this and related substituted indazoles. Further experimental validation of its synthesis, properties, and biological activities is warranted to fully elucidate its promise as a lead compound in drug development programs.
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